molecular formula C6H13NO B150853 trans-2-Aminocyclohexanol CAS No. 931-16-8

trans-2-Aminocyclohexanol

Cat. No. B150853
CAS RN: 931-16-8
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-PHDIDXHHSA-N
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Description

Trans-2-Aminocyclohexanol is a compound that has been extensively studied due to its importance in various chemical and pharmaceutical applications. It serves as a building block for the synthesis of optically active substances and has been utilized in asymmetric catalysis, enzyme inhibition, and as a molecular switch in conformationally controlled systems .

Synthesis Analysis

The synthesis of trans-2-Aminocyclohexanol and its derivatives has been achieved through several methods. One approach involves the resolution of racemic mixtures using preferential crystallization or sequential use of chiral acids like mandelic acid, yielding enantiomers with high enantiomeric excess . Another method reported is the one-pot synthesis from trans-cyclohexane-1,2-dicarboxylic acid, which includes steps like cyclization, amide formation, and Hofmann-type degradation . Additionally, the synthesis of related compounds, such as trans-3-(6-substituted-9-purinyl)cyclohexanols, has been accomplished through condensation and ring closure reactions .

Molecular Structure Analysis

The molecular structure of trans-2-Aminocyclohexanol is characterized by the presence of an amino group and a hydroxyl group on a cyclohexane ring in a trans configuration. This structure is pivotal for its conformational behavior and reactivity. X-ray crystallography has been used to determine the configuration of related diacid components, which are precursors in the synthesis of trans-2-Aminocyclohexanol .

Chemical Reactions Analysis

Trans-2-Aminocyclohexanol undergoes various chemical reactions, including amine-nitrous acid reactions to yield hydroxy compounds and debenzylation to produce a variety of substituted derivatives . It has also been used in asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with high enantiomeric excess . Furthermore, its derivatives have been evaluated as enzyme inhibitors, demonstrating the versatility of this compound in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-Aminocyclohexanol are influenced by its chiral nature and the presence of functional groups. Protonation of the amino group leads to significant conformational changes due to intramolecular hydrogen bonding, which has been exploited in the design of pH-triggered molecular switches . The optically active forms of trans-2-Aminocyclohexanol have distinct optical rotations, which are consistent with theoretical calculations .

Scientific Research Applications

pH-Triggered Conformational Switching

Trans-2-Aminocyclohexanol exhibits unique properties that enable it to act as a pH-trigger for conformational changes in molecular structures. Protonation of this compound leads to significant conformational shifts, primarily due to an intramolecular hydrogen bond that results in the predominance of a conformer with equatorial positioning of ammonio- and hydroxy-groups. This behavior has been utilized in pH-induced conformational switching of crown ethers and podands, offering a promising approach to allosteric systems with negative cooperativity (Samoshin et al., 2004).

Asymmetric Catalysis and Chiral Ligands

Trans-2-Aminocyclohexanol derivatives have found applications in asymmetric catalysis. They are used as ligands in asymmetric phenyl transfer reactions and transfer hydrogenations, yielding products with high enantiomeric excess. This process involves the resolution of racemic derivatives of trans-2-aminocyclohexanol, demonstrating the compound's versatility in synthetic chemistry (Schiffers et al., 2006).

Synthesis and Process Improvement

The synthesis of trans-4 Aminocyclohexanol, an intermediate of medical relevance, has been improved for practical and commercial applications. Studies have focused on optimizing reaction conditions for processes like hydrogenation and hydrolysis, aiming at enhancing yield and purity (Jian, 2000).

Chemoenzymatic Synthesis

Enantioenriched trans-2-aminocyclohexanols have been prepared through chemoenzymatic processes, emphasizing their role as valuable building blocks in various chemical syntheses. This includes kinetic resolutions and transformations leading to diverse derivatives of trans-2-aminocyclohexanols (Rouf et al., 2011).

Reactions with Other Compounds

Trans-2-Aminocyclohexanol has been studied for its reactions with other compounds, including formaldehyde, which leads to specific isomers and derivatives with potential applications. The understanding of these reactions adds to the compound's versatility in synthetic chemistry (Barkworth & Crabb, 1982).

Safety And Hazards

Trans-2-Aminocyclohexanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310006
Record name (1R,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Aminocyclohexanol

CAS RN

931-16-8, 6982-39-4
Record name (1R,2R)-2-Aminocyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 2-amino-, (1R,2R)-rel-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1R,2R)-2-aminocyclohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-Aminocyclohexanol

Citations

For This Compound
398
Citations
LE Overman, S Sugai - The Journal of Organic Chemistry, 1985 - ACS Publications
9:= 2, R= H 11; nr 2, Rr Me hexanol can be conveniently obtained by the chromatographic separation of the diastereomeric trans-amino alcohols resulting from the reaction of …
Number of citations: 81 pubs.acs.org
A Maestro, C Astorga, V Gotor - Tetrahedron: Asymmetry, 1997 - Elsevier
… for the enzymatic resolution of (_)trans-2-aminocyclohexanol 1 through an aminolysis reaction … the acetylation of N-Cbz derivatives of (+.)-trans-2-aminocyclohexanol 1 and (+_)-trans-2-…
Number of citations: 54 www.sciencedirect.com
Y Zheng, X Liu, NM Samoshina, VV Samoshin… - … et Biophysica Acta (BBA …, 2015 - Elsevier
… We recently designed a novel type of amphiphiles based on trans-2-aminocyclohexanol (TACH) and introduced these TACH-lipids as a pH-sensitive conformational switch of liposome …
Number of citations: 22 www.sciencedirect.com
VV Samoshin, Y Zheng, X Liu - Journal of Physical Organic …, 2017 - Wiley Online Library
… In particular, we used the trans-2-aminocyclohexanol moiety 1 (Scheme 1) to construct the conformationally controlled crown ethers and podands17, 18, 20, 21 and the pH sensitive “…
Number of citations: 13 onlinelibrary.wiley.com
Y Zheng, X Liu, NM Samoshina, VV Samoshin… - Chemistry and physics …, 2018 - Elsevier
Recently developed lipids with the trans-2-aminocyclohexanol (TACH) moiety represent unique pH-sensitive conformational switches (“flipids”) that can trigger the membrane of …
Number of citations: 29 www.sciencedirect.com
JW Huffman, JE Engle - The Journal of Organic Chemistry, 1959 - ACS Publications
… These results are compared with those obtainedfrom cis- and trans2-aminocyclohexanol … in the cyclohexane series, where trans2-aminocyclohexanol gives cyclopentylmethanal upon …
Number of citations: 9 pubs.acs.org
LR Hawkins, RAB Bannard - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… Optimum conditions for the preparation of trans-2-aminocyclohexanol by ammonolysis of l,2-epoxycyclohexane or trans-2-bromocyclohexanol are realized by use of a 20-fold excess of …
Number of citations: 20 cdnsciencepub.com
X Liu, Y Zheng, NM Samoshina, AH Franz… - Journal of Liposome …, 2012 - Taylor & Francis
… The flipids (1) and (2) are equipped with a trans-2-aminocyclohexanol conformational switch. pH-sensitive fliposomes containing one or both of these flipids, as well as POPC and PEG …
Number of citations: 28 www.tandfonline.com
VV Samoshin, B Brazdova, VA Chertkov… - Arkivoc, 2005 - arkat-usa.org
… The results of the present study prove that the trans-2-aminocyclohexanol moiety can be used as a conformational pH-trigger for the control of the complex formation by various crown …
Number of citations: 18 www.arkat-usa.org
I Schiffers, T Rantanen, F Schmidt… - The Journal of …, 2006 - ACS Publications
… In addition, it was demonstrated that enantiopure trans-2-aminocyclohexanol 5 is a valuable building block for the synthesis of an optically active cis-diaminocyclohexane and a chiral cis…
Number of citations: 106 pubs.acs.org

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